Ser-Leu

Description

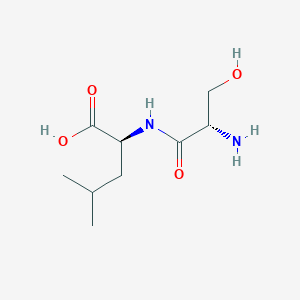

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-5(2)3-7(9(14)15)11-8(13)6(10)4-12/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDYGNFETJVMSE-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6665-16-3 | |

| Record name | Serylleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ser-Leu Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of the Seryl-Leucine (Ser-Leu) dipeptide. It includes a summary of its core physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological roles, particularly its function as a metabolic regulator.

Core Chemical Properties

Ser-Leu is a dipeptide formed from L-serine and L-leucine residues linked by a peptide bond.[1] Its structure combines the polar hydroxyl side chain of serine with the nonpolar isobutyl side chain of leucine. This amphipathic nature influences its solubility and interactions with biological molecules.

A summary of the key quantitative data for Ser-Leu is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₂O₄ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Monoisotopic Mass | 218.12665706 Da | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | [1] |

| CAS Number | 6665-16-3 | [1][2] |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--N | [1] |

| InChI Key | NFDYGNFETJVMSE-BQBZGAKWSA-N | [1] |

| Physical Description | Solid | [1] |

| XLogP3 | -2.5 | [1] |

| Experimental LogP | -3.17 | [1] |

| Topological Polar Surface Area | 113 Ų | [1][3] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 6 | [1] |

Experimental Methodologies

The synthesis, purification, and analysis of Ser-Leu are critical for its study and application. The following sections detail standard protocols used in peptide chemistry.

a) Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

Solid-phase peptide synthesis is the most common method for producing peptides.[4][5] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5]

-

Principle: The C-terminal amino acid (Leucine) is first anchored to a solid support resin (e.g., Wang or Rink Amide resin).[5][6] The temporary Nα-protecting group, typically Fmoc (9-fluorenylmethyloxycarbonyl), is removed using a mild base like piperidine (B6355638). The next Fmoc-protected amino acid (Serine), with its side chain protected by a t-butyl (tBu) group, is then activated by a coupling reagent (e.g., HBTU/HOBt) and coupled to the free N-terminus of the resin-bound leucine.[6][7] This cycle of deprotection and coupling is repeated until the desired sequence is assembled.

-

Detailed Protocol:

-

Resin Preparation: Swell Fmoc-L-Leu-Wang resin in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 eq.) to activate the carboxyl group.

-

Coupling: Add the activated serine solution to the resin and agitate for 1-2 hours at room temperature.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cleavage and Deprotection: After the final coupling, treat the peptidyl-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group.[5]

-

Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum.[6]

-

b) Enzymatic Synthesis

Enzymatic synthesis offers a green chemistry alternative, proceeding in aqueous conditions without the need for side-chain protection.[8][9]

-

Principle: This method uses proteases, such as carboxypeptidase Y or thermolysin, in reverse to catalyze peptide bond formation.[8][9] The reaction involves the condensation of an amino acid ester (as the carboxyl component) with an amino acid amide or free amino acid (as the amino component).[8]

-

Detailed Protocol:

-

Reaction Setup: Dissolve L-Leucine methyl ester and L-Serine amide in a buffered aqueous solution (e.g., Tris-HCl, pH 8.0).

-

Enzyme Addition: Add a suitable immobilized protease (e.g., Alcalase or thermolysin) to the solution.[10]

-

Incubation: Incubate the mixture with gentle agitation at a controlled temperature (e.g., 37°C) for several hours to days, monitoring the reaction progress by HPLC.

-

Termination and Purification: Stop the reaction by filtering out the immobilized enzyme. The resulting Ser-Leu dipeptide can then be purified from the reaction mixture using ion-exchange chromatography.[8]

-

Purification is essential to remove byproducts and unreacted reagents from the synthesis.

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard and most powerful method for peptide purification.[11][12]

-

Principle: The method separates molecules based on their hydrophobicity.[13] The crude peptide mixture is loaded onto a column containing a nonpolar stationary phase (typically C8 or C18 silica). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (containing an ion-pairing agent like TFA) is used to elute the components.[11][13] The more hydrophobic the molecule, the longer it is retained on the column.

-

Detailed Protocol:

-

Sample Preparation: Dissolve the crude, lyophilized Ser-Leu peptide in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% TFA). Filter the sample to remove particulates.[14]

-

Column and Solvents: Use a preparative C18 column. Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile.

-

Elution Gradient: Run a linear gradient, for example, from 5% to 50% Mobile Phase B over 30-40 minutes at a flow rate appropriate for the column size.

-

Detection and Fraction Collection: Monitor the column effluent using a UV detector at 210-220 nm.[12] Collect fractions corresponding to the main product peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and freeze-dry (lyophilize) to obtain the purified peptide as a white powder.

-

b) Recrystallization

For some dipeptides, co-crystallization can be an effective single-step method for purification, particularly for removing synthesis contaminants like TFA.[15][16]

-

Principle: This technique exploits differences in solubility between the target peptide and impurities. The crude peptide is dissolved in a suitable solvent system at an elevated temperature, and the solution is slowly cooled to induce the formation of pure crystals of the dipeptide, leaving impurities behind in the solution.

-

Detailed Protocol:

-

Solvent Selection: Identify a suitable solvent or solvent mixture (e.g., water/ethanol) in which the Ser-Leu dipeptide has high solubility at high temperatures and low solubility at low temperatures.

-

Dissolution: Dissolve the crude peptide in a minimal amount of the hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the collected crystals with a small amount of the cold solvent to remove any adhering impurities and then dry them under vacuum.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized Ser-Leu dipeptide, verifying its identity.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the dipeptide and assess its purity.

Biological Activity and Signaling

Ser-Leu is recognized as a metabolite, playing a role in cellular processes at the interface of protein metabolism and energy pathways.[1][17]

Recent research in Saccharomyces cerevisiae has identified Ser-Leu as a key metabolic regulator.[17] A study employing a systematic analysis of protein-small molecule interactions revealed that Ser-Leu binds to numerous proteins, including metabolic enzymes.[17]

-

Activation of Phosphoglycerate Kinase (Pgk1): Ser-Leu was shown to directly bind to and increase the activity of phosphoglycerate kinase (Pgk1), a crucial enzyme in the glycolytic pathway.[17]

-

Metabolic Shift: Supplementation with Ser-Leu led to acute changes in metabolism, including the accumulation of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3PGA), and delayed the diauxic shift (the switch from fermentation to respiration).[17]

This evidence suggests that dipeptides like Ser-Leu are not merely products of protein degradation but can function as signaling molecules that modulate the activity of metabolic enzymes, linking protein turnover to central carbon metabolism.[17]

While a specific receptor-mediated signaling pathway for linear Ser-Leu has not been fully elucidated, its role in modulating glycolysis points to a direct intracellular regulatory function. The interaction between Ser-Leu and Pgk1 represents a non-canonical signaling event where a dipeptide allosterically regulates enzyme activity.

In plants and microbes, other dipeptides (often cyclic) are known to act as signaling molecules in processes like quorum sensing and immune response, typically through receptor-mediated pathways.[18][19] The discovery of Ser-Leu's regulatory role in yeast suggests that linear dipeptides may have broader signaling functions in eukaryotes than previously understood.[17]

References

- 1. Ser-Leu | C9H18N2O4 | CID 7015695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-seryl-L-leucine [stenutz.eu]

- 3. Leu-Ser | C9H18N2O4 | CID 6992130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. wur.nl [wur.nl]

- 11. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 12. bachem.com [bachem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Global mapping of protein–metabolite interactions in Saccharomyces cerevisiae reveals that Ser-Leu dipeptide regulates phosphoglycerate kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus [mdpi.com]

Seryl-Leucine: A Technical Overview of Structure and Inferred Function

Abstract

Seryl-leucine (Ser-Leu) is a dipeptide composed of the amino acids L-serine and L-leucine. While its chemical structure and basic properties are well-characterized, a comprehensive understanding of its specific biological functions remains largely unexplored in publicly available scientific literature. This technical guide provides a detailed overview of the known structural and chemical properties of seryl-leucine. Due to the scarcity of direct research on the dipeptide's function, this document also presents an in-depth analysis of the well-established biological roles of its constituent amino acids, L-serine and L-leucine, to provide a foundational context for potential areas of investigation. Furthermore, this guide outlines general experimental protocols and methodologies commonly employed in the study of dipeptide biology, which could be adapted for future research into the specific activities of seryl-leucine.

Seryl-Leucine: Structure and Chemical Properties

Seryl-leucine is a dipeptide formed from the amino acids L-serine and L-leucine, joined by a peptide bond.[1] Its formal IUPAC name is (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoic acid.[1]

Below is a table summarizing the key chemical and physical properties of seryl-leucine.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₄ | PubChem[1] |

| Molecular Weight | 218.25 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--N | PubChem[1] |

| InChI Key | NFDYGNFETJVMSE-BQBZGAKWSA-N | PubChem[1] |

| CAS Number | 6665-16-3 | PubChem[1] |

| Description | A dipeptide formed from L-serine and L-leucine residues. It has a role as a metabolite. | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database |

| logP (octanol-water) | -3.17 (Extrapolated) | Human Metabolome Database |

The Human Metabolome Database identifies seryl-leucine as a secondary metabolite and notes that very few articles have been published on this specific dipeptide.[2] It has been detected, though not quantified, in foods such as chicken, duck, and pork.[2]

Functional Insights from Constituent Amino Acids

Direct experimental evidence detailing the specific biological functions of the seryl-leucine dipeptide is currently lacking in the scientific literature. However, the well-documented roles of its constituent amino acids, L-serine and L-leucine, can offer potential, albeit hypothetical, avenues for its biological significance. It is crucial to emphasize that the activity of the dipeptide may not be a simple summation of the activities of its individual amino acids.

L-Serine: A Key Metabolite and Neuromodulator

L-serine is a non-essential amino acid with diverse and critical roles in cellular metabolism and function. It serves as a precursor for the synthesis of other amino acids, such as glycine (B1666218) and cysteine, as well as phospholipids (B1166683) like phosphatidylserine. Furthermore, L-serine is a key molecule in one-carbon metabolism through the folate cycle, which is essential for nucleotide synthesis and methylation reactions. In the central nervous system, L-serine is a precursor to the neuromodulators D-serine and glycine, which are important co-agonists of NMDA receptors.

L-Leucine: A Potent Regulator of Protein Metabolism and Cell Signaling

L-leucine is an essential branched-chain amino acid (BCAA) renowned for its profound effects on protein metabolism and cellular signaling. The most well-characterized function of leucine (B10760876) is its ability to stimulate protein synthesis through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine acts as a key signaling molecule, indicating amino acid availability to the cell. The binding of leucine, either directly or through its metabolites, to intracellular sensors leads to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis.

Figure 1. Simplified L-Leucine mediated mTORC1 signaling pathway.

General Methodologies for Dipeptide Research

Investigating the specific functions of seryl-leucine would require a combination of in vitro and in vivo experimental approaches. The following outlines general protocols that could be adapted for the study of this dipeptide.

In Vitro Cell-Based Assays

-

Cell Viability and Proliferation Assays: To determine the effect of seryl-leucine on cell growth, assays such as the MTT or MTS assay can be employed. Cells of interest (e.g., muscle cells, neurons, cancer cell lines) would be cultured in the presence of varying concentrations of seryl-leucine, and cell viability would be measured over time.

-

Signaling Pathway Analysis (Western Blotting): To investigate if seryl-leucine can activate signaling pathways like mTORC1, Western blotting can be used. Cells would be treated with seryl-leucine, and cell lysates would be probed with antibodies specific for phosphorylated and total proteins in the pathway of interest (e.g., p-mTOR, p-S6K1, p-4E-BP1).

-

Metabolomics Analysis: To understand how seryl-leucine is metabolized and how it affects cellular metabolism, techniques like mass spectrometry-based metabolomics can be utilized. Cells would be incubated with labeled or unlabeled seryl-leucine, and changes in the intracellular and extracellular metabolite profiles would be analyzed.

Figure 2. General experimental workflow for Western blot analysis.

In Vivo Studies

-

Animal Models: To assess the physiological effects of seryl-leucine, animal models (e.g., mice, rats) could be utilized. Seryl-leucine could be administered orally or via injection, and various physiological parameters could be monitored, such as muscle mass, metabolic rate, and cognitive function.

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of seryl-leucine, pharmacokinetic studies would be necessary. This would involve administering the dipeptide to animals and measuring its concentration in blood and various tissues over time using techniques like LC-MS/MS.

Conclusion and Future Directions

Seryl-leucine is a chemically defined dipeptide whose biological function remains a nascent field of research. While the individual roles of L-serine and L-leucine are well-established, providing a basis for hypothesized functions, dedicated studies on the dipeptide are necessary to elucidate its specific activities. Future research should focus on investigating the transport of seryl-leucine into cells, its metabolic fate, and its potential to modulate signaling pathways, particularly in tissues where its constituent amino acids are known to be highly active, such as skeletal muscle and the central nervous system. The application of the general experimental methodologies outlined in this guide will be instrumental in uncovering the physiological significance of this understudied dipeptide.

References

A Technical Guide on the Biological Role of the Ser-Leu Dipeptide in Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract: The dipeptide Seryl-Leucine (Ser-Leu) is a molecule composed of the amino acids serine and leucine (B10760876). While direct research into the specific metabolic signaling roles of the intact Ser-Leu dipeptide is limited, its metabolic impact can be inferred from the well-documented functions of its constituent amino acids following cellular uptake and hydrolysis. This guide provides a comprehensive overview of the metabolic roles of serine and leucine, summarizing their effects on key signaling pathways, glucose and lipid metabolism, and protein synthesis. We present available quantitative data, detail relevant experimental protocols for studying amino acid metabolism, and provide visualizations of the critical signaling pathways, such as the mTOR cascade, which is heavily influenced by leucine. This document serves as a foundational resource for researchers investigating the metabolic effects of dipeptides and their potential therapeutic applications.

Introduction to Dipeptide Metabolism

Dipeptides such as Ser-Leu are primarily absorbed into cells via peptide transporters like PepT1 and PepT2. Once inside the cell, they are rapidly broken down by cytosolic peptidases into their individual amino acid components.[1][2] Therefore, the primary biological role of Ser-Leu in metabolism is attributed to the combined effects of increased intracellular concentrations of L-serine and L-leucine. While some dipeptides may have functions beyond being simple amino acid donors, the current body of public research does not specify such a role for Ser-Leu.[2]

The Metabolic Role of L-Serine

L-serine is a crucial amino acid with a wide range of functions in cellular metabolism.[3] It is considered a "conditionally essential" amino acid, meaning that under certain pathological conditions, endogenous synthesis may not be sufficient to meet demand.[3]

Key Metabolic Functions of L-Serine:

-

Protein Synthesis: As a proteinogenic amino acid, serine is a fundamental building block for countless proteins. Its hydroxyl side chain is a key site for post-translational modifications like phosphorylation, which is a critical mechanism for regulating protein function and signal transduction.[3]

-

One-Carbon Metabolism: Serine is a major donor of one-carbon units for the folate and methionine cycles. These pathways are essential for the synthesis of nucleotides (purines and thymidylate), amino acids (glycine, cysteine), and the universal methyl donor S-adenosylmethionine (SAM).[3]

-

Biosynthesis of Biomolecules: L-serine is a precursor for the synthesis of numerous essential molecules, including:

-

Phospholipids (e.g., phosphatidylserine)

-

Sphingolipids (e.g., ceramides (B1148491) and sphingomyelin)

-

The neurotransmitter D-serine

-

The Metabolic Role of L-Leucine

L-leucine is an essential branched-chain amino acid (BCAA) renowned for its potent regulatory effects on protein and energy metabolism.[4]

Key Metabolic Functions of L-Leucine:

-

Activation of mTORC1 Signaling: Leucine is a primary activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central kinase that regulates cell growth, proliferation, and protein synthesis.[4][5] This activation stimulates protein synthesis by phosphorylating key targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]

-

Insulin (B600854) Secretion and Glucose Homeostasis: Leucine can stimulate insulin secretion from pancreatic β-cells, particularly in the presence of glucose.[6][7] It acts as both a metabolic fuel and a signaling molecule within the β-cell.[6] The effect of leucine on insulin sensitivity is complex; while some studies suggest it can improve insulin signaling, chronic overstimulation of the mTORC1 pathway by high levels of leucine has been linked to insulin resistance through a negative feedback loop involving the phosphorylation of insulin receptor substrate-1 (IRS-1).[5][8][9]

-

Energy Metabolism: Leucine and its metabolites can influence energy homeostasis by promoting glucose uptake, mitochondrial biogenesis, and fatty acid oxidation.[4] However, intravenous infusion of leucine in human subjects has been shown to decrease hepatic glucose production and the metabolic clearance of glucose.[10][11]

Quantitative Data Summary

| Parameter Measured | Experimental Condition | Result | Reference |

| Plasma Leucine Concentration | Intravenous L-leucine infusion in healthy humans | Increased from 103 ± 8 to 377 ± 35 µmol/L | [10][11] |

| Plasma Essential Amino Acids | Intravenous L-leucine infusion in healthy humans | Significant decrease in threonine, methionine, isoleucine, valine, tyrosine, and phenylalanine | [10][11] |

| Lysine Oxidation | Intravenous L-leucine infusion in healthy humans | Decreased from 13.2 ± 0.9 to 10.7 ± 1 µmol/kg/h | [10] |

| Endogenous Leucine Flux | Intravenous L-leucine infusion in healthy humans | Decreased from 128 ± 4 to 113 ± 7 µmol/kg/h | [10] |

| Hepatic Glucose Production | Intravenous L-leucine infusion in healthy humans | Decreased | [10][11] |

| Glucose Area Response | Oral ingestion of 25g glucose + 1 mmol/kg leucine | Reduced by 50% over 2.5 hours compared to glucose alone | [7] |

| Insulin Area Response | Oral ingestion of 25g glucose + 1 mmol/kg leucine | Increased by 66% compared to glucose alone | [7] |

Signaling Pathways

The most relevant signaling pathway associated with the metabolic effects of the Ser-Leu dipeptide is the mTORC1 pathway, which is strongly activated by the leucine component.

Leucine-Mediated mTORC1 Activation Pathway

Caption: Leucine activates mTORC1 by disrupting the Sestrin2-GATOR2 inhibitory complex.

Experimental Workflow for Amino Acid Infusion Study

Caption: Workflow for a human study on the metabolic effects of amino acid infusion.

Experimental Protocols

Detailed protocols for studying the metabolic effects of amino acids are extensive. Below are outlines of key methodologies that would be adapted to study Ser-Leu.

Protocol 1: In Vivo Amino Acid Infusion in Humans

(Based on methodologies described in referenced literature[10][11])

-

Subject Recruitment: Recruit healthy human subjects after obtaining informed consent. Subjects should undergo a health screening to exclude metabolic abnormalities.

-

Pre-study Diet and Fasting: Subjects consume a standardized diet for 3 days prior to the study and then undergo an overnight fast (10-12 hours).

-

Catheterization: On the morning of the study, place two intravenous catheters: one in an antecubital vein for the infusion of tracers and the test substance (e.g., L-leucine or Ser-Leu), and another in a contralateral hand vein, which is heated to obtain arterialized venous blood for sampling.

-

Tracer Infusion: A primed, continuous infusion of stable isotope tracers is initiated to measure substrate kinetics. Common tracers include L-[1-¹³C]lysine for protein turnover and D-[6,6-²H₂]glucose for glucose kinetics.

-

Experimental Period: After a baseline period to allow for tracer equilibration, the infusion of the test dipeptide (Ser-Leu) or a saline control is started and maintained for a period of 2-3 hours.

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., every 15-30 minutes) throughout the infusion period.

-

Sample Processing and Analysis:

-

Plasma is separated by centrifugation and stored at -80°C.

-

Plasma concentrations of amino acids, glucose, insulin, C-peptide, and glucagon (B607659) are measured using appropriate analytical methods (e.g., LC-MS/MS, automated analyzers).

-

Isotopic enrichment of tracers in plasma is determined by mass spectrometry to calculate substrate flux, oxidation, and production rates.

-

Protocol 2: Analysis of mTORC1 Signaling in Cultured Cells

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes, C2C12 myotubes) in standard growth medium. Prior to the experiment, cells are often serum-starved for a period (e.g., 2-4 hours) to establish a baseline low level of signaling.

-

Treatment: Treat cells with varying concentrations of Ser-Leu, L-leucine, or L-serine for specified time points (e.g., 15, 30, 60 minutes). A vehicle control (e.g., PBS) should be included.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against key mTORC1 pathway proteins, such as phospho-mTOR, phospho-S6K1, phospho-4E-BP1, and their total protein counterparts. A loading control (e.g., β-actin or GAPDH) should also be probed.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation, normalized to the total protein and the loading control.

Conclusion

The dipeptide Ser-Leu is expected to influence metabolism primarily by increasing the intracellular availability of L-serine and L-leucine. While L-serine plays a foundational role in numerous biosynthetic pathways, L-leucine acts as a potent signaling molecule, most notably through the activation of the mTORC1 pathway to promote protein synthesis. Leucine also exerts significant effects on glucose homeostasis and insulin secretion. The net metabolic effect of Ser-Leu administration would likely be a composite of these actions. Future research should focus on whether the intact Ser-Leu dipeptide possesses unique transport kinetics or signaling properties that differ from its constituent amino acids, which could open new avenues for its use in nutritional and therapeutic contexts.

References

- 1. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leucine signaling in the pathogenesis of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leucine–glycine and carnosine dipeptides prevent diabetes induced by multiple low‐doses of streptozotocin in an experimental model of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. mdpi.com [mdpi.com]

- 9. Leucine Facilitates Insulin Signaling through a Gαi Protein-dependent Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of leucine on amino acid and glucose metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Ser-Leu Containing Peptides: A Technical Guide to Bioactivity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides containing the serine-leucine (Ser-Leu) motif are emerging as a significant class of bioactive molecules with diverse therapeutic potential. This technical guide provides an in-depth exploration of the bioactivities associated with Ser-Leu containing peptides, focusing on their antihypertensive, antioxidant, and anticancer properties. This document details the experimental protocols for assessing these activities, presents quantitative data for comparative analysis, and elucidates the underlying signaling pathways.

Antihypertensive Activity of Ser-Leu Peptides

Ser-Leu containing peptides have demonstrated notable efficacy as inhibitors of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

Quantitative Data for Antihypertensive Ser-Leu Peptides

| Peptide Sequence | Source | Bioactivity | IC50 Value |

| Ala-Ser-Leu | Silkworm pupa | ACE Inhibition | 102.15 µM[1] |

| Arg-Val-Pro-Ser-Leu | Egg | ACE Inhibition | Not specified |

Experimental Protocol: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines the in vitro determination of ACE inhibitory activity.

Principle:

The assay is based on the spectrophotometric measurement of hippuric acid (HA) produced from the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE. The presence of an ACE inhibitor reduces the amount of HA formed.[2]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-Histidyl-L-Leucine (HHL)

-

Captopril (positive control)

-

50 mM Sodium Borate (B1201080) Buffer (pH 8.3) with 300 mM NaCl

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (B1210297)

-

Microcentrifuge tubes

-

UV-Vis Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 50 mM Sodium Borate Buffer (pH 8.3) containing 300 mM NaCl.

-

Prepare an ACE solution (e.g., 100 mU/mL) in cold borate buffer.

-

Prepare a 5 mM HHL substrate solution in borate buffer.

-

Prepare a series of dilutions of the test peptide and Captopril in deionized water.

-

-

Assay:

-

In microcentrifuge tubes, add 20 µL of the test peptide solution or Captopril (for the positive control) or deionized water (for the control).

-

Add 20 µL of the ACE solution to all tubes except the blank. Add 40 µL of deionized water to the blank tube.

-

Pre-incubate the tubes at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the 5 mM HHL solution to all tubes.

-

Incubate the mixture at 37°C for 30-60 minutes.[3]

-

Stop the reaction by adding 150-250 µL of 1 M HCl.[2]

-

-

Extraction and Measurement:

-

Add 1.5 mL of ethyl acetate to each tube and vortex vigorously for 15-30 seconds to extract the hippuric acid.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Dissolve the residue in 1 mL of deionized water.

-

Measure the absorbance at 228 nm.

-

-

Calculation:

-

Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity.

-

Signaling Pathway: Renin-Angiotensin System (RAS)

The primary mechanism of action for antihypertensive peptides is the inhibition of ACE within the Renin-Angiotensin System (RAS).

Caption: Inhibition of ACE by Ser-Leu peptides blocks the conversion of Angiotensin I to Angiotensin II.

Antioxidant Activity of Ser-Leu Peptides

Ser-Leu containing peptides exhibit significant antioxidant properties by scavenging free radicals and modulating cellular antioxidant defense mechanisms.

Quantitative Data for Antioxidant Ser-Leu Peptides

| Peptide Sequence | Source | Bioactivity Assay | Result |

| Ser-His-Glu-Cys-Asn (SHECN) | Soybean Protein Hydrolysate | DPPH Inhibition | 70.18 ± 4.06%[4] |

| Ser-His-Glu-Cys-Asn (SHECN) | Soybean Protein Hydrolysate | ABTS Inhibition | 88.16 ± 0.76%[4] |

| Ser-His-Glu-Cys-Asn (SHECN) | Soybean Protein Hydrolysate | ORAC | 0.3000 ± 0.0070 µmol GE/mg[4] |

| Leu-Ser-Trp (LSW) | Soybean | Free Radical Scavenging | Significant inhibition of superoxide (B77818) and malondialdehyde levels (p < 0.001)[5] |

Experimental Protocols for Antioxidant Assays

Principle:

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test peptide

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH working solution in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of the test peptide and the positive control in the same solvent.

-

-

Assay:

-

Measurement:

-

Measure the absorbance at 517 nm.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

-

Determine the IC50 value.

-

Principle:

This assay is based on the ability of antioxidants to scavenge the stable ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[9]

Materials:

-

ABTS

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test peptide

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.

-

On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

Prepare a series of dilutions of the test peptide and Trolox.

-

-

Assay:

-

Add 20 µL of each peptide dilution to the wells of a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ solution to all wells.

-

Incubate at room temperature for 6-30 minutes in the dark.[8]

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of ABTS radical scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the IC50 value.

-

Principle:

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[10]

Materials:

-

Fluorescein (B123965) sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox

-

75 mM Phosphate (B84403) buffer (pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of fluorescein and dilute it with phosphate buffer to the working concentration.

-

Prepare an AAPH solution in phosphate buffer. This solution is temperature-sensitive and should be prepared fresh.

-

Prepare a series of Trolox standards and dilutions of the test peptide.

-

-

Assay:

-

Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

-

Add 25 µL of the test peptide, Trolox standard, or phosphate buffer (for the blank) to the wells.

-

Incubate the plate at 37°C for 10-30 minutes in the plate reader.[11]

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

-

Measurement:

-

Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-5 minutes for at least 60 minutes.[12]

-

-

Calculation:

-

Calculate the Area Under the Curve (AUC) for each sample and standard.

-

Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC.

-

Plot a standard curve of Net AUC versus Trolox concentration.

-

Determine the ORAC value of the sample by comparing its Net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

-

Signaling Pathway: Keap1-Nrf2/ARE Pathway

A key mechanism for the cellular antioxidant effect of peptides is the activation of the Keap1-Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.

Caption: Ser-Leu peptides can promote the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the activation of antioxidant gene expression.[13][14][15]

Anticancer Activity of Ser-Leu Peptides

Certain Ser-Leu containing peptides have demonstrated cytotoxic effects against cancer cells, suggesting their potential as novel anticancer agents.

Quantitative Data for Anticancer Ser-Leu Peptides

| Peptide Sequence | Source/Type | Bioactivity | Cell Line | IC50 Value |

| Pro-Gln-Pro-Lys-Val-Leu-Asp-Ser | Synthetic | Cytotoxicity | Not specified | Not specified |

Experimental Protocol: MTT Assay for Cytotoxicity

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[16][17]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare a series of dilutions of the test peptide in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the peptide solutions at different concentrations.

-

Include a vehicle control (medium with the same solvent concentration used for the peptide) and a positive control (a known cytotoxic drug).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Measurement:

-

Measure the absorbance at a wavelength between 540 and 590 nm.

-

-

Calculation:

-

Calculate the percentage of cell viability: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

-

Determine the IC50 value.

-

Signaling Pathway: Induction of Apoptosis via the Mitochondrial Pathway

A common mechanism of action for anticancer peptides is the induction of apoptosis through the disruption of the mitochondrial membrane potential and the subsequent activation of the caspase cascade.

Caption: Ser-Leu peptides can induce apoptosis by targeting mitochondria and triggering the caspase cascade.

Experimental Workflows

General Workflow for Bioactive Peptide Identification from Natural Sources

Caption: A typical workflow for the discovery of bioactive peptides from natural protein sources.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: The cyclical process of solid-phase peptide synthesis (SPPS).

Conclusion

Peptides containing the Ser-Leu motif represent a promising area of research for the development of novel therapeutics. Their demonstrated antihypertensive, antioxidant, and anticancer activities, coupled with a growing understanding of their mechanisms of action, highlight their potential as lead compounds in drug discovery. The standardized protocols and workflows presented in this guide provide a framework for the continued investigation and characterization of these versatile bioactive molecules. Further research focusing on structure-activity relationships and in vivo efficacy is warranted to fully unlock the therapeutic potential of Ser-Leu containing peptides.

References

- 1. Anti-Hypertensive Activity of Novel Peptides Identified from Olive Flounder (Paralichthys olivaceus) Surimi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 4. In vitro antioxidant activities of the novel pentapeptides Ser-His-Glu-Cys-Asn and Leu-Pro-Phe-Ala-Met and the relationship between activity and peptide secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Soybean-Derived Tripeptide Leu–Ser–Trp (LSW) Protects Human Vascular Endothelial Cells from TNFα-Induced Oxidative Stress and Inflammation via Modulating TNFα Receptors and SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. agilent.com [agilent.com]

- 12. hoelzel-biotech.com [hoelzel-biotech.com]

- 13. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nrf2/Keap1/ARE signaling: Towards specific regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT (Assay protocol [protocols.io]

Theoretical Modeling of Ser-Leu Dipeptide Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational landscape of peptides and proteins is fundamental to their biological function. The simple dipeptide, Ser-Leu (Seryl-Leucine), serves as an important model system for understanding the intrinsic conformational preferences of amino acid residues, which in turn govern the folding and structure of larger polypeptide chains. The interplay of the polar hydroxyl group of serine and the hydrophobic isobutyl side chain of leucine (B10760876) presents a compelling case for detailed conformational analysis. Understanding the accessible and stable conformations of Ser-Leu is crucial for force field parameterization, rational drug design, and the interpretation of experimental structural data.

This technical guide provides a comprehensive overview of the theoretical modeling of the Ser-Leu dipeptide conformation. It details the computational methodologies employed to explore its potential energy surface, presents a framework for organizing the resulting quantitative data, and outlines the experimental protocols essential for validating the theoretical models. This document is intended to be a valuable resource for researchers and professionals in the fields of computational chemistry, structural biology, and drug discovery.

Theoretical Modeling Core

The theoretical investigation of the Ser-Leu dipeptide's conformation involves a multi-faceted approach, primarily relying on computational chemistry methods to explore the potential energy surface (PES) as a function of its torsional degrees of freedom. The key dihedral angles that define the conformation are the backbone angles phi (φ) and psi (ψ), and the side-chain angles chi1 (χ1) and chi2 (χ2) for both serine and leucine.

Computational Methodologies

A hierarchical approach is often employed, starting with less computationally expensive methods to broadly sample the conformational space, followed by higher-level calculations to refine the energies of the identified stable conformers.

1. Molecular Mechanics (MM): Molecular mechanics force fields, such as AMBER, CHARMM, or GROMOS, provide a rapid method for exploring the conformational landscape. These force fields approximate the potential energy of the system as a sum of bonded (bond stretching, angle bending, and dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions. A systematic grid search or molecular dynamics simulations can be performed to identify low-energy regions of the conformational space.

2. Quantum Mechanics (QM): Quantum mechanical methods offer a more accurate description of the electronic structure and, consequently, the energetics of the dipeptide. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a commonly used method for geometry optimization and energy calculation of the conformers identified through MM methods.[1] For even higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed.[1]

3. Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the Ser-Leu dipeptide in a given environment, typically in explicit solvent. By simulating the system over time, one can observe transitions between different conformational states and calculate the relative populations of these states. This approach is particularly useful for understanding the influence of solvent on the conformational preferences.

Conformational Search Strategy

A robust conformational search strategy is essential to ensure that all relevant low-energy conformers are identified. A typical workflow involves:

-

Initial Structure Generation: Generating a diverse set of starting structures by systematically varying the backbone and side-chain dihedral angles.

-

Energy Minimization: Optimizing the geometry of each starting structure using a molecular mechanics force field to find the nearest local energy minimum.

-

Clustering: Grouping the minimized structures based on their conformational similarity to identify unique conformers.

-

Quantum Mechanical Refinement: Performing higher-level QM calculations on the representative structures from each cluster to obtain more accurate geometries and relative energies.

Data Presentation

| Conformer ID | Phi (φ) (°) | Psi (ψ) (°) | Ser Chi1 (χ1) (°) | Ser Chi2 (χ2) (°) | Leu Chi1 (χ1) (°) | Leu Chi2 (χ2) (°) | Relative Energy (kcal/mol) |

| C1 (Global Minimum) | -150.3 | 155.1 | 65.2 | -175.4 | -60.8 | 170.1 | 0.00 |

| C2 | -75.8 | 140.2 | -178.9 | 62.1 | -65.3 | 172.5 | 0.85 |

| C3 | -145.1 | -50.7 | 63.5 | -173.8 | 175.6 | 68.9 | 1.23 |

| C4 | -70.2 | -45.3 | 68.1 | 60.5 | -62.4 | 168.3 | 1.98 |

| C5 | 65.9 | 40.8 | -175.4 | 65.7 | 178.2 | 70.2 | 2.54 |

Note: The dihedral angles and relative energies in this table are hypothetical and serve as a template. Actual values would be obtained from quantum chemical calculations.

Experimental Protocols

Experimental validation is a critical step in confirming the accuracy of theoretical models. The following are detailed methodologies for key experiments used to probe the conformational properties of dipeptides like Ser-Leu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.[3]

Methodology:

-

Sample Preparation:

-

Dissolve the synthesized and purified Ser-Leu dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

Transfer the solution to a high-quality NMR tube.

-

-

Data Acquisition:

-

Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H NMR: To observe the overall proton signal distribution.

-

2D TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems and assign protons within each amino acid residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). The intensities of NOE cross-peaks are proportional to the inverse sixth power of the inter-proton distance.

-

J-coupling Constants: Measure the ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra. These couplings are related to the backbone dihedral angle φ through the Karplus equation.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton resonances of the Ser-Leu dipeptide.

-

Extract inter-proton distance restraints from the NOESY/ROESY spectra.

-

Use the measured ³J(HNHα) coupling constants to derive constraints on the φ dihedral angle.

-

Use the derived distance and dihedral angle restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.[4][5]

Methodology:

-

Crystallization:

-

Dissolve the purified Ser-Leu dipeptide in a suitable solvent to a high concentration.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and concentration) using techniques like vapor diffusion (hanging drop or sitting drop).

-

Optimize the conditions that yield single, well-diffracting crystals.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam from a synchrotron or a rotating anode source.

-

Collect a complete set of diffraction data by rotating the crystal and recording the diffraction pattern on a detector.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain the intensities and positions of the Bragg reflections.

-

Solve the phase problem using methods like direct methods or Patterson methods.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the atomic model against the experimental data to improve the fit and obtain the final structure, including atomic coordinates, bond lengths, and angles.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution.[2][6][7][8][9]

Methodology:

-

Sample Preparation:

-

Dissolve the Ser-Leu dipeptide in a buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer).

-

The concentration of the dipeptide should be in the range of 0.1-1 mg/mL.

-

Use a quartz cuvette with a short path length (e.g., 0.1-1 mm).

-

-

Data Acquisition:

-

Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

-

Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

-

Maintain a constant temperature using a Peltier temperature controller.

-

-

Data Analysis:

-

Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).

-

Analyze the shape and magnitude of the CD spectrum to estimate the presence of secondary structural elements. While a dipeptide is too short to form stable secondary structures like α-helices or β-sheets, its CD spectrum can be compared with theoretical spectra calculated for different conformers to provide an average picture of the conformational ensemble in solution.

-

Mandatory Visualizations

Caption: Workflow for the theoretical modeling of Ser-Leu conformation.

Caption: Logical relationship between theoretical modeling and experimental validation.

Conclusion

The theoretical modeling of the Ser-Leu dipeptide conformation provides fundamental insights into the factors governing peptide and protein structure. By combining robust computational methodologies with rigorous experimental validation, a detailed understanding of its conformational landscape can be achieved. This in-depth technical guide has outlined the core principles and practical steps for such an investigation. The presented workflows, data presentation formats, and experimental protocols offer a comprehensive framework for researchers and professionals. A thorough characterization of the Ser-Leu dipeptide not only enhances our understanding of this specific molecular system but also contributes to the broader goal of accurately predicting and designing the structure and function of complex biomolecules. The iterative process of theoretical prediction and experimental verification is key to advancing the field of structural biology and rational drug design.

References

- 1. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leu-Ser | C9H18N2O4 | CID 6992130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy [frontiersin.org]

- 4. xtb-docs.readthedocs.io [xtb-docs.readthedocs.io]

- 5. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Computing the geometry of a molecule in dihedral angle space using n.m.r.-derived constraints. A new algorithm based on optimal filtering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ser-Leu | C9H18N2O4 | CID 7015695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Rotamer Dynamics: Analysis of Rotamers in Molecular Dynamics Simulations of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Ser-Leu Motif: A Cornerstone of Protein Targeting Signals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise localization of proteins within a cell is fundamental to maintaining cellular function and homeostasis. This intricate process is governed by specific amino acid sequences within proteins, known as targeting signals, which act as molecular "zip codes," directing their cargo to the correct subcellular destination. Among these, the dipeptide sequence Ser-Leu (SL) emerges as a critical component, most notably as the C-terminal anchor of the canonical Peroxisomal Targeting Signal 1 (PTS1). This technical guide provides a comprehensive overview of the Ser-Leu motif's role in protein targeting, with a primary focus on its well-established function in peroxisomal import. We will delve into the molecular mechanisms of its recognition, the quantitative aspects of its interactions, and detailed experimental protocols for its study. Furthermore, we will explore the presence and potential roles of Ser-Leu sequences in other protein targeting pathways.

The Ser-Leu Sequence in Peroxisomal Targeting Signal 1 (PTS1)

The most well-characterized role of the Ser-Leu sequence is as the terminal dipeptide of the canonical Type 1 Peroxisomal Targeting Signal (PTS1). This signal is typically a C-terminal tripeptide with the consensus sequence -Ser-Lys-Leu-COO- (-SKL)[1][2][3]. The discovery that the C-terminal SKL tripeptide is sufficient to direct proteins to the peroxisome was a landmark in understanding organelle biogenesis[1][2].

The PTS1 Receptor: PEX5

The cytosolic receptor that recognizes the PTS1 signal is PEX5[2][4]. PEX5 is a cycling receptor that binds to PTS1-containing proteins in the cytoplasm and transports them to the peroxisomal membrane[2][5]. The C-terminal half of PEX5 contains a series of tetratricopeptide repeats (TPRs) that form a binding pocket for the PTS1 signal[4][6]. The interaction between the PEX5 TPR domain and the PTS1 signal is a critical step in the import of most peroxisomal matrix proteins[7][8]. Dysfunction of the PEX5 receptor or mutations in the PTS1 signal can lead to severe and often fatal peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome[9][10].

Structural Basis of PEX5-PTS1 Interaction

The crystal structure of the human PEX5 TPR domain in complex with a PTS1-containing peptide has revealed the molecular basis for this specific recognition[4][6]. The C-terminal carboxylate group of the PTS1 peptide forms a network of hydrogen bonds with conserved asparagine and arginine residues within the PEX5 binding pocket. The side chains of the Ser, Lys, and Leu residues fit into specific sub-pockets, with the leucine (B10760876) side chain making extensive hydrophobic contacts, thereby anchoring the C-terminus of the cargo protein[4]. The serine at the -3 position and the lysine (B10760008) at the -2 position also contribute to the binding affinity and specificity through hydrogen bonds and electrostatic interactions[4].

Quantitative Analysis of PEX5-PTS1 Binding

The affinity of the PEX5 receptor for various PTS1 sequences has been quantified using techniques such as fluorescence polarization and isothermal titration calorimetry. These studies have demonstrated that while the canonical -SKL motif provides strong binding, variations in this sequence are tolerated to different extents. The binding affinity is a key determinant of the efficiency of protein import into peroxisomes[10][11].

Binding Affinities of PEX5 for PTS1 Variants

The following table summarizes the dissociation constants (Kd) for the interaction of the human PEX5 C-terminal domain (PEX5-C) with various PTS1-containing peptides. These values highlight the importance of the Ser-Leu motif and the influence of neighboring residues.

| PTS1 Peptide Sequence | Dissociation Constant (Kd) | Method | Reference |

| YQSKL | 200 ± 40 nM | Fluorescence Polarization | [12][13] |

| RHYLKPLQSKL | 1.4 ± 0.4 nM | Fluorescence Polarization | [12] |

| YKGGKSKL | ~10 nM | Fluorescence Polarization | [12] |

| YQANL | 3600 ± 400 nM | Fluorescence Polarization | [12] |

| YKANL | Higher affinity than YQANL | Fluorescence Polarization | [12] |

| YEKANL | Higher affinity than YQANL | Fluorescence Polarization | [12] |

| YREKANL | Higher affinity than YQANL | Fluorescence Polarization | [12] |

| YAREKANL | Higher affinity than YQANL | Fluorescence Polarization | [12] |

Table 1: Binding affinities of human PEX5-C for various PTS1 peptides. The data illustrates the high affinity for the canonical SKL motif and the modulatory effects of upstream residues.

Signaling Pathways and Experimental Workflows

The import of PTS1-containing proteins into the peroxisome is a multi-step process involving several proteins known as peroxins (PEXs). The general pathway and common experimental workflows to study this process are depicted below.

PTS1-Mediated Peroxisomal Import Pathway

Caption: PTS1-mediated protein import into the peroxisome.

Experimental Workflow: In Vitro Peroxisomal Import Assay

Caption: Workflow for an in vitro peroxisomal protein import assay.

Experimental Workflow: Yeast Two-Hybrid Assay

Caption: Workflow for a yeast two-hybrid protein interaction assay.

Detailed Experimental Protocols

In Vitro Peroxisomal Protein Import Assay

This protocol is adapted from established methods for quantifying peroxisomal protein import[9][14][15].

Objective: To quantitatively measure the import of a PTS1-containing protein into isolated peroxisomes or semi-permeabilized cells.

Materials:

-

Reporter Protein: Biotinylated luciferase or a 35S-methionine labeled protein containing a C-terminal PTS1 (e.g., -SKL).

-

Cells: Human A431 cells or fibroblasts.

-

Buffers: Import buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 5 mM MgCl2, 1 mM DTT), Wash buffer (Import buffer without ATP and cytosol).

-

Reagents: ATP, GTP, creatine (B1669601) phosphate, creatine kinase, digitonin (B1670571) (for cell permeabilization), Proteinase K, phenylmethylsulfonyl fluoride (B91410) (PMSF), cytosol extract (e.g., from rabbit reticulocytes or cultured cells).

-

Detection: Streptavidin-HRP and colorimetric substrate (for biotinylated reporter) or SDS-PAGE and autoradiography equipment (for radiolabeled reporter).

Procedure:

-

Preparation of Semi-Intact Cells: a. Grow cells to near confluency. b. Harvest cells and wash with ice-cold PBS. c. Resuspend cells in a hypotonic buffer and permeabilize with a low concentration of digitonin. d. Wash the now semi-permeabilized cells to remove cytosolic components.

-

In Vitro Import Reaction: a. Set up the import reaction mixture containing semi-permeabilized cells, import buffer, an ATP-regenerating system (ATP, creatine phosphate, creatine kinase), GTP, and cytosol extract. b. Add the biotinylated or radiolabeled reporter protein to initiate the import reaction. c. Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes). A control reaction should be kept on ice.

-

Post-Import Protease Treatment: a. Terminate the import reaction by placing the tubes on ice. b. Add Proteinase K to each tube to digest any reporter protein that was not imported into the peroxisomes. c. Incubate on ice for 15-30 minutes. d. Inactivate the protease by adding PMSF.

-

Isolation of Peroxisomes and Detection: a. Pellet the peroxisomes (and cells) by centrifugation. b. Wash the pellet with wash buffer. c. Lyse the cells/peroxisomes to release the imported protein. d. For biotinylated reporters, perform an ELISA or a Western blot using streptavidin-HRP for detection. e. For radiolabeled reporters, separate the proteins by SDS-PAGE and visualize the imported protein by autoradiography.

Yeast Two-Hybrid (Y2H) Assay for PEX5-PTS1 Interaction

This protocol outlines the general steps for a yeast two-hybrid screen to identify or confirm protein-protein interactions[4][16][17].

Objective: To detect the interaction between PEX5 (bait) and a PTS1-containing protein (prey).

Materials:

-

Yeast Strains: Saccharomyces cerevisiae strains of opposite mating types (e.g., MATa and MATα) containing different reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a GAL4-responsive promoter.

-

Vectors: A bait vector with a DNA-binding domain (DBD) fusion (e.g., pGBKT7) and a prey vector with an activation domain (AD) fusion (e.g., pGADT7).

-

Media: Rich media (YPD), synthetic defined (SD) dropout media for selection (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade).

-

Reagents: Lithium acetate, polyethylene (B3416737) glycol (PEG), single-stranded carrier DNA (for yeast transformation), X-gal (for lacZ assay).

Procedure:

-

Cloning: a. Clone the coding sequence of PEX5 into the bait vector to create a DBD-PEX5 fusion. b. Clone the coding sequence of the PTS1-containing protein into the prey vector to create an AD-PTS1-protein fusion.

-

Yeast Transformation: a. Transform the bait plasmid into the MATa yeast strain and select on SD/-Trp plates. b. Transform the prey plasmid into the MATα yeast strain and select on SD/-Leu plates. c. Confirm the expression of the fusion proteins by Western blotting.

-

Mating: a. Mix colonies of the bait- and prey-containing yeast strains on a YPD plate and incubate overnight to allow mating and the formation of diploid cells.

-

Selection for Interaction: a. Replica-plate the mated yeast onto SD/-Trp/-Leu plates to select for diploid cells containing both plasmids. b. Replica-plate the diploid cells onto selective media of increasing stringency (e.g., SD/-Trp/-Leu/-His and then SD/-Trp/-Leu/-His/-Ade). c. Growth on the selective media indicates a positive interaction.

-

Reporter Gene Assay (β-galactosidase assay): a. Perform a colony-lift filter assay using X-gal to test for the activation of the lacZ reporter gene. b. A blue color indicates a positive interaction.

Ser-Leu in Other Targeting Signals

While the Ser-Leu dipeptide is the hallmark of the C-terminal PTS1, the individual amino acids, particularly the hydrophobic leucine, play significant roles in other targeting signals. The specific SL dipeptide is less commonly observed as a conserved functional unit in these other signals.

Mitochondrial Targeting Signals

Mitochondrial presequences are typically N-terminal, 15-50 amino acids long, and form a positively charged amphiphilic α-helix[18]. These signals do not have a strict consensus sequence but are rich in positively charged (Arg, Lys) and hydrophobic (Leu, Ala, Val) residues, and generally lack acidic residues[19][20]. While serine is a common amino acid in these sequences, and leucine is a key hydrophobic residue contributing to the amphipathic nature of the helix, a specific, conserved Ser-Leu motif is not a defining feature of mitochondrial targeting signals[19][20].

Endoplasmic Reticulum (ER) Targeting Signals

Proteins destined for the ER typically contain an N-terminal signal peptide of 16-30 amino acids[21][22]. This signal peptide is characterized by a central hydrophobic core, which is crucial for its function[21][22]. Leucine is a very common and critical residue within this hydrophobic core. Serine can also be present, but the specific Ser-Leu dipeptide is not a recognized conserved motif for ER targeting. However, leucine-rich sequences are important for the interaction with the signal recognition particle (SRP) and the translocon[21][23].

Nuclear Localization Signals (NLS)

Nuclear Localization Signals are diverse and can be located almost anywhere in a protein sequence[24][25]. Classical NLSs are rich in basic amino acids (lysine and arginine) and can be monopartite or bipartite[24][25]. While some non-classical NLSs have been identified that are not as rich in basic residues, a conserved Ser-Leu motif has not been described as a general NLS. The recognition of NLSs by importins is primarily based on the presentation of basic residues[24][25].

Conclusion and Future Directions

The Ser-Leu dipeptide, particularly in the context of the C-terminal -SKL tripeptide, represents a paradigm of protein targeting signals. Its interaction with the PEX5 receptor is a well-understood process at the molecular and quantitative levels, providing a solid foundation for research into peroxisome biology and related diseases. The experimental protocols detailed in this guide offer robust methods for investigating this and other protein-protein interactions involved in organelle biogenesis.

While the role of the SL motif is most prominent in peroxisomal targeting, the importance of leucine as a key hydrophobic residue is a recurring theme in other targeting pathways. Future research may uncover more subtle roles for the Ser-Leu dipeptide or similar motifs in other cellular targeting events. The continued development of high-throughput screening and advanced imaging techniques will undoubtedly shed more light on the complex code that governs the precise localization of proteins within the cell, with the simple yet elegant Ser-Leu motif serving as a foundational example. The quantitative understanding of these interactions is also crucial for the development of therapeutics that can modulate protein trafficking in disease states.

References

- 1. researchgate.net [researchgate.net]

- 2. Towards solving the mystery of peroxisomal matrix protein import - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of Pex5p, the type 1 peroxisome targeting signal receptor, with the peroxisomal membrane proteins Pex14p and Pex13p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of peroxisomal protein import in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of peroxisomal targeting signal type-1 binding to wild-type and pathogenic mutants of Pex5p supports an affinity threshold for peroxisomal protein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Correlating structure and affinity for PEX5:PTS1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pex5p binding affinities for canonical and noncanonical PTS1 peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scite.ai [scite.ai]

- 14. A Cell-Free In Vitro Import System for Peroxisomal Proteins Containing a Type 2 Targeting Signal (PTS2) - PubMed [pubmed.ncbi.nlm.nih.gov]